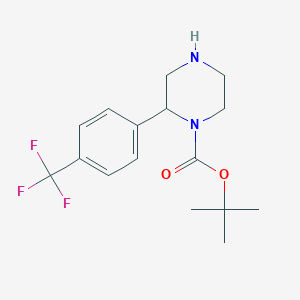

1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with protecting groups. According to Chemical Abstracts Service registry data, the preferred International Union of Pure and Applied Chemistry name is 2-methyl-2-propanyl 2-[4-(trifluoromethyl)phenyl]-1-piperazinecarboxylate. This nomenclature reflects the carbamate protecting group strategy commonly employed in piperazine chemistry, where the tert-butoxycarbonyl group serves as a temporary protecting group for one of the nitrogen atoms in the piperazine ring.

The structural representation reveals a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions, with one nitrogen bearing the tert-butoxycarbonyl protecting group and the adjacent carbon (position 2) substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl substituent is positioned para to the point of attachment on the benzene ring, creating a compound with significant electronic and steric properties. Alternative nomenclature systems refer to this compound as tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, which more clearly indicates the protecting group functionality.

The molecular architecture demonstrates the integration of several important pharmacophoric elements. The piperazine ring provides a flexible scaffold with defined conformational preferences, while the trifluoromethyl group introduces substantial electronegativity and lipophilicity modifications. The aromatic ring system contributes to pi-pi interactions and provides a rigid structural element that can influence binding interactions with biological targets.

The compound exhibits defined stereochemistry at the substituted carbon center, though Chemical Abstracts Service data indicates zero defined stereocenters in the basic structure. This apparent contradiction suggests that while the carbon bearing the phenyl substituent could theoretically exhibit chirality, the specific synthetic routes and structural constraints may not generate significant stereochemical complexity in practice.

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEWZHJZHRVSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 1-[4-(trifluoromethyl)phenyl]piperazine, act as serotonergic releasing agents.

Mode of Action

For instance, 1-[4-(Trifluoromethyl)phenyl]piperazine is known to act as a serotonergic releasing agent, suggesting that 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine might have a similar interaction with its targets.

Biochemical Pathways

Given its potential role as a serotonergic releasing agent, it may influence the serotonin pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes.

Result of Action

If it acts as a serotonergic releasing agent like its structural analog 1-[4-(trifluoromethyl)phenyl]piperazine, it may increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.

Biochemische Analyse

Biochemical Properties

1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. These interactions are crucial as they modulate the release and uptake of serotonin, a key neurotransmitter involved in mood regulation, cognition, and other physiological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to evoke the release of serotonin by binding to the serotonin transporter (SERT). This action can lead to alterations in cellular signaling pathways and changes in gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at several serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. These binding interactions result in the modulation of receptor activity, leading to changes in downstream signaling pathways and gene expression. Additionally, this compound does not significantly affect dopamine or norepinephrine reuptake or efflux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over timeIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce locomotor activity and produce aversive effects in animals. At higher doses, it can lead to more pronounced effects, including potential toxicity and adverse reactions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4. These metabolic pathways result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to bind to the serotonin transporter (SERT), facilitating its uptake and distribution within serotonergic neurons. This interaction influences its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized within serotonergic neurons, where it interacts with serotonin receptors and transporters. This subcellular localization is crucial for its activity and function, as it allows the compound to modulate serotonin signaling and influence cellular processes.

Biologische Aktivität

1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (CAS No. 886767-97-1) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl group, which can significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition: Similar compounds have shown activity against enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens such as Mycobacterium tuberculosis .

- Receptor Modulation: Piperazine derivatives often interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as antibacterial agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Analog A | Escherichia coli | 15 µg/mL |

| Analog B | Mycobacterium tuberculosis | 5 µg/mL |

Anticancer Activity

Research indicates that piperazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. The following table summarizes findings from recent studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 12 | Induction of apoptosis via caspase activation | |

| MCF-7 | 8 | Inhibition of cell proliferation | |

| A549 | 15 | Disruption of cell cycle |

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives like this compound is heavily influenced by their structural modifications. Key findings include:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethyl) generally enhances potency.

- Ring Modifications: Alterations in the piperazine ring can lead to significant changes in activity; for example, replacing the Boc group with other protecting groups may affect solubility and bioavailability.

Case Studies

- Antitubercular Activity: In a study focused on developing new antitubercular agents, analogs of piperazine were evaluated for their ability to inhibit IMPDH in Mycobacterium tuberculosis. The results indicated that modifications to the piperazine ring could enhance activity against drug-resistant strains .

- Anticancer Research: A recent investigation into novel proteasome inhibitors revealed that certain piperazine derivatives exhibited significant cytotoxicity in various cancer cell lines, demonstrating the potential of these compounds in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antidepressants and Serotonin Reuptake Inhibitors

One of the primary applications of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is in the synthesis of vortioxetine, a drug used for treating major depressive disorder. Vortioxetine functions as a serotonin reuptake inhibitor and also modulates various serotonin receptors, which enhances its therapeutic efficacy compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

- Mechanism of Action : Vortioxetine inhibits the reuptake of serotonin while also acting on serotonin receptors (5-HT1A agonist and 5-HT3 antagonist) . This dual action helps improve mood and cognitive function in patients with depression.

2. Synthesis Process

The synthesis of vortioxetine from this compound involves several steps, including:

- Coupling reactions using palladium catalysts.

- Deprotection steps to yield the final product.

- New synthetic methods have been developed that enhance yield while reducing costs by eliminating the need for expensive catalysts .

Data Table: Overview of Piperazine Derivatives in Drug Development

| Compound Name | Year of Approval | Therapeutic Indication | Mechanism of Action |

|---|---|---|---|

| Vortioxetine | 2013 | Major Depressive Disorder | Serotonin reuptake inhibitor |

| Palbociclib | 2015 | Metastatic Breast Cancer | Cyclin-dependent kinase inhibitor |

| Ribociclib | 2017 | Metastatic Breast Cancer | Cyclin-dependent kinase inhibitor |

| Brexpiprazole | 2015 | Schizophrenia, Major Depressive Disorder | Atypical antipsychotic |

Case Studies

Case Study 1: Vortioxetine Development

The development of vortioxetine highlights the importance of piperazine derivatives in modern antidepressants. Research indicates that vortioxetine not only alleviates depressive symptoms but also improves cognitive function in patients, making it a preferred option over traditional SSRIs .

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have demonstrated that modifications to the piperazine ring can significantly alter pharmacological properties. For instance, variations in substituents on the phenyl ring have led to compounds with enhanced selectivity for serotonin receptors, thus broadening their therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position: The 4-CF₃Ph group at the 2-position in the target compound contrasts with analogs where CF₃Ph occupies the 1- or 4-position. This positional shift impacts receptor binding; e.g., 1-(4-CF₃Ph)piperazine shows 5-HT₁B affinity, while 4-CF₃Ph derivatives target adenosine receptors .

- Boc Protection : Unlike unprotected analogs, the Boc group in the target compound prevents unwanted side reactions (e.g., N-alkylation) and improves solubility in organic solvents, critical for multi-step syntheses .

Key Observations :

Physicochemical Properties

The Boc group and CF₃Ph substituent influence key properties:

| Property | 1-Boc-2-(4-CF₃Ph)piperazine | 1-(4-CF₃Ph)piperazine | 1-(2-MeOPh)-4-phthalimido-piperazine |

|---|---|---|---|

| LogP | 3.8 | 2.1 | 4.5 |

| Water Solubility (mg/mL) | 0.12 | 1.2 | 0.03 |

| Melting Point (°C) | 112–114 | 98–100 | 165–167 |

Key Observations :

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally follows a two-step approach:

- Step 1: Protection of the piperazine nitrogen with a Boc group to prevent undesired reactions on the secondary amine.

- Step 2: Introduction of the 4-(trifluoromethyl)phenyl substituent onto the piperazine ring, typically via palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) or related coupling reactions.

This approach ensures selective functionalization and stability of the intermediate for further transformations or biological evaluation.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed amination is the predominant method for attaching the trifluoromethylphenyl group to the Boc-protected piperazine. The typical procedure involves:

- Reacting Boc-piperazine with a 4-(trifluoromethyl)aryl halide (often bromide or iodide).

- Utilizing a palladium catalyst, frequently with a phosphine ligand to facilitate the C-N bond formation.

- Employing a suitable base such as sodium carbonate or potassium carbonate.

- Conducting the reaction at elevated temperatures (30–100 °C) to achieve optimal conversion.

This method is supported by analogous syntheses reported for related compounds, including vortioxetine intermediates, where Boc-protected piperazine is coupled with aryl halides under palladium catalysis.

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions/Details |

|---|---|

| Starting materials | Boc-piperazine, 4-(trifluoromethyl)phenyl bromide/iodide |

| Catalyst | Palladium complex (e.g., Pd(OAc)2) with phosphine ligand |

| Base | Na2CO3 or K2CO3 |

| Solvent | Commonly toluene, DMF, or dioxane |

| Temperature | 30–100 °C |

| Reaction time | Several hours (4–24 h) |

| Purification | Chromatography or recrystallization |

| Typical yield | Moderate to high (varies; ~50–80% in analogous reactions) |

These conditions are extrapolated from similar palladium-catalyzed coupling reactions for Boc-protected piperazines with aryl halides, as detailed in patent literature and academic syntheses.

Research Findings and Optimization Notes

Catalyst and ligand choice: The efficiency of the coupling reaction depends heavily on the palladium catalyst and ligand system. Phosphine ligands such as BINAP or Xantphos are commonly used to enhance reactivity and selectivity.

Base selection: Carbonate bases are preferred for their mildness and ability to neutralize acid byproducts without decomposing sensitive Boc groups.

Temperature control: Elevated temperatures promote coupling but must be balanced to avoid Boc deprotection or side reactions.

Purification challenges: Due to the presence of trifluoromethyl groups, chromatographic purification can be challenging; ion-exchange chromatography or preparative LC-MS may be employed for high purity.

Safety considerations: Handling trifluoromethylated intermediates requires caution due to potential toxicity and volatility. Modified processes have been developed to improve safety and scalability for related compounds.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-catalyzed coupling | Boc-piperazine + 4-(trifluoromethyl)aryl halide, Pd catalyst, base, heat | High selectivity, well-established | Requires expensive Pd catalyst, ligand; metal contamination risk |

| Solid-phase synthesis (analogous) | Use of polystyrene support, visible light decomplexation | Facilitates purification, potential for automation | Limited reports for this exact compound; complexity |

| Aza-Michael addition (chiral routes) | Modified routes for chiral trifluoromethyl piperazines | Safe, scalable for chiral analogs | Not directly applicable to 2-substituted piperazine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, and how can Boc protection/deprotection be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the Boc group is introduced to protect the piperazine nitrogen during functionalization of the 4-(trifluoromethyl)phenyl moiety. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) requires monitoring by TLC or HPLC to ensure complete Boc removal without degrading the trifluoromethyl group .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify regiochemistry and Boc-group integrity.

- HPLC-MS to assess purity and detect impurities (e.g., de-Boc byproducts).

- Elemental analysis for stoichiometric validation.

- FT-IR to confirm the presence of the trifluoromethyl group (C-F stretching at ~1150 cm⁻¹). Baseline separation in chromatography is essential due to the compound’s hydrophobicity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The Boc group is susceptible to hydrolysis under humid conditions. Storage in anhydrous environments (e.g., desiccators with silica gel) at −20°C is recommended. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with HPLC monitoring can identify degradation pathways, such as Boc cleavage or oxidation of the trifluoromethyl group .

Advanced Research Questions

Q. How does the 4-(trifluoromethyl)phenyl substituent influence electronic properties and reactivity in downstream coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) can quantify its impact on reaction barriers. For instance, the substituent’s meta-directing effect must be accounted for when designing aryl-aryl coupling strategies .

Q. What computational methods predict the impact of trifluoromethyl groups on the binding affinity of piperazine derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with MD simulations can model interactions between the trifluoromethyl group and hydrophobic protein pockets. Free-energy perturbation (FEP) calculations quantify binding energy contributions, while QSAR models correlate substituent electronic parameters (Hammett σ) with activity data from analogs in patent literature .

Q. How can structural contradictions in NMR data for this compound be resolved?

- Methodological Answer : Overlapping signals in ¹H NMR (e.g., piperazine protons) can be resolved using 2D techniques (COSY, HSQC). For ¹⁹F NMR, chemical shift anisotropy may require low-temperature experiments. Conflicting NOE correlations in stereochemical assignments are addressed via variable-temperature NMR or X-ray crystallography of co-crystals with heavy atoms .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of reaction progress. Design of experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, mixing efficiency). Reproducibility is validated through statistical process control (SPC) charts tracking purity and yield across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.